

Advanced Technical Guide: Pyrimidine Scaffold

CAS 405931-48-8

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine

CAS No.: 405931-48-8

Cat. No.: B2995614

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Synthesis, Reactivity, and Medicinal Chemistry Applications^{[1][2][3]}

Part 1: Executive Summary

CAS 405931-48-8, chemically identified as **6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine**, is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and other bioactive small molecules.^{[1][2][3]} It belongs to the class of 4,6-disubstituted pyrimidines, a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine ring of ATP in kinase binding pockets.

This guide provides a comprehensive technical analysis of CAS 405931-48-8, moving beyond basic catalog data to explore its synthesis, chemical reactivity, and application in high-value drug discovery workflows.^{[1][2][3]}

Part 2: Chemical & Physical Profile^{[1][3][4]}

Identity & Composition

Property	Data
CAS Number	405931-48-8
IUPAC Name	6-Chloro-N-ethyl-N-phenylpyrimidin-4-amine
Synonyms	4-Chloro-6-(N-ethyl-N-phenylamino)pyrimidine; N-(6-chloropyrimidin-4-yl)-N-ethylaniline
Molecular Formula	C ₁₂ H ₁₂ ClN ₃
Molecular Weight	233.69 g/mol

| SMILES | CCN(C1=CC=CC=C1)C2=CC(Cl)=NC=N2 [\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties (Predicted/Analogous)

- Appearance: Off-white to pale yellow solid or viscous oil (dependent on purity and crystal habit).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Solubility:
 - High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.
 - Low/Insoluble: Water (Hydrophobic lipophilic core).
- LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability).
- pKa (Predicted): ~2.5 (Pyrimidine nitrogen), indicating it is a weak base.

Part 3: Mechanistic Insight & Synthesis[\[3\]](#)

The utility of CAS 405931-48-8 lies in its regioselective synthesis and its reactive "handle" (C-Cl) at the 6-position.[\[1\]](#)[\[2\]](#)[\[3\]](#)

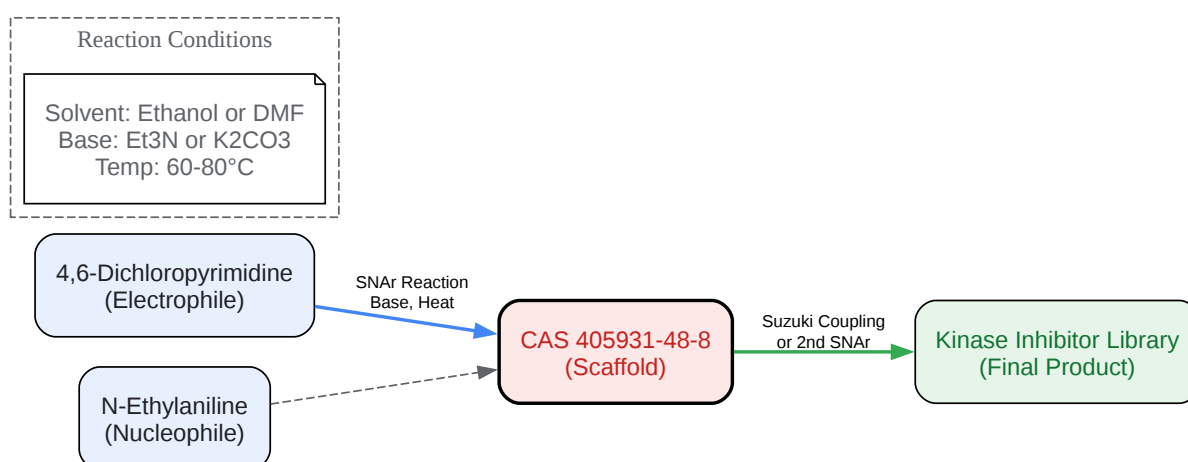
3.1 Synthesis via Regioselective S_NAr

The compound is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction between 4,6-dichloropyrimidine and N-ethylaniline.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1][2][3] The electron-deficient pyrimidine ring allows the nucleophilic amine to attack the carbon bearing the chlorine.
- Regioselectivity: Since 4,6-dichloropyrimidine is symmetric, the first substitution can occur at either position.[3] However, controlling stoichiometry (1:1 equivalent) is critical to prevent the formation of the disubstituted byproduct.

3.2 Visualization: Synthesis Pathway

The following diagram illustrates the synthesis of CAS 405931-48-8 and its downstream conversion into a potential kinase inhibitor library.



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Caption: Figure 1. Synthetic workflow transforming raw materials into the functionalized scaffold CAS 405931-48-8.[1][2][3]

Part 4: Experimental Protocols

Disclaimer: These protocols are derived from standard methodologies for chloropyrimidine substitution.^[3] Always perform a risk assessment before handling.

4.1 Preparation of CAS 405931-48-8 (SNAr Protocol)

Objective: Synthesize the mono-substituted intermediate from 4,6-dichloropyrimidine.

Materials:

- 4,6-Dichloropyrimidine (1.0 eq)^{[1][2]}
- N-Ethylaniline (1.0 eq)^{[1][2][3]}
- Triethylamine (Et₃N) (1.2 eq)
- Solvent: Ethanol (EtOH) or Isopropanol (IPA)^[3]

Step-by-Step Workflow:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (10 mmol) in Ethanol (20 mL).
- Addition: Add Triethylamine (12 mmol) to the solution.
- Nucleophile Addition: Dropwise add N-ethylaniline (10 mmol) over 10 minutes at room temperature. Note: Slow addition helps favor mono-substitution.^{[1][2][3]}
- Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.^{[1][2][3]}
- Work-up:
 - Cool to room temperature.
 - Remove solvent under reduced pressure.^[3]
 - Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate.

- Purification: Purify via flash column chromatography (SiO₂) using a gradient of 0-20% EtOAc in Hexanes.

4.2 Downstream Application: Suzuki-Miyaura Coupling

Objective: Replace the remaining C-6 chlorine with an aryl group (common in drug design).[1]
[2][3]

Materials:

- CAS 405931-48-8 (1.0 eq)[1][2][3]
- Aryl Boronic Acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂ (5 mol%)[3]
- Base: K₂CO₃ (2.0 eq)[3]
- Solvent: Dioxane/Water (4:1)[3]

Protocol:

- Combine scaffold, boronic acid, base, and catalyst in a microwave vial.
- Purge with Nitrogen/Argon for 5 minutes (degassing is critical).
- Heat at 100°C for 2-12 hours (or 30 min in microwave).
- Filter through Celite and purify via HPLC.

Part 5: Safety Data Sheet (SDS) Highlights

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

Handling & Storage:

- Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
- Incompatibility: Strong oxidizing agents, strong acids.[3]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust/mist.

First Aid:

- Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[4][5]
- Skin Contact: Wash with plenty of soap and water.[3]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Part 6: References

- PubChem Database. Compound Summary for 4,6-Dichloropyrimidine and derivatives. National Library of Medicine (US). Available at: [\[Link\]](#)[3]
- Gomtsyan, A., et al. (2005). "Design and synthesis of 4,6-disubstituted pyrimidines as potent inhibitors." Journal of Medicinal Chemistry. (General methodology for SNAr on pyrimidines).

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- To cite this document: BenchChem. [Advanced Technical Guide: Pyrimidine Scaffold CAS 405931-48-8]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2995614/docs#advanced-technical-guide-pyrimidine-scaffold-cas-405931-48-8]

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